molecular formula C9H13NO3S B2541155 N-(3-methoxybenzyl)methanesulfonamide CAS No. 210113-88-5

N-(3-methoxybenzyl)methanesulfonamide

Cat. No.: B2541155
CAS No.: 210113-88-5
M. Wt: 215.27
InChI Key: NXXLTLWAYHAIIM-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)methanesulfonamide: is an organic compound with the molecular formula C9H13NO3S It is characterized by the presence of a methoxybenzyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)methanesulfonamide typically involves the reaction of 3-methoxybenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxybenzylamine+methanesulfonyl chlorideThis compound+HCl\text{3-methoxybenzylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methoxybenzylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of N-(3-hydroxybenzyl)methanesulfonamide.

    Reduction: Formation of N-(3-methoxybenzyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxybenzyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxybenzyl group can interact with hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)methanesulfonamide
  • N-(3-methylbenzyl)methanesulfonamide
  • N-(3-chlorobenzyl)methanesulfonamide

Comparison: N-(3-methoxybenzyl)methanesulfonamide is unique due to the presence of the methoxy group at the meta position, which can influence its reactivity and binding properties. Compared to N-(4-methoxybenzyl)methanesulfonamide, the meta position of the methoxy group may result in different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-5-3-4-8(6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXLTLWAYHAIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (4.170 g, 36.4 mmol) was added to a solution of 3-methoxybenzylamine (5.000 g, 36.4 mmol) and triethylamine (3.946 g, 39.0 mmol) in THF (100 mL) at room temperature. The mixture was stirred for 18 h and the insolubles were removed by filtration. The organic solution was concentrated to a yellow oil which was purified by flash chromatography (6:4 hexanes:EtOAc to 1:1 hexanes:EtOAc) to yield N-(3-methoxy-benzyl)-methanesulfonamide (7.431 g). 1H NMR (400 MHz, CDCl3) δ 7.26 (m, 1H), 6.92-6.82 (m, 3H), 4.62 (m, 1H), 4.28 (d, 2H), 3.80 (s, 3H), 2.87 (s, 3H); MS 214 (M−1).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.946 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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